N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE
CAS No.: 1216780-04-9
Cat. No.: VC7150096
Molecular Formula: C23H28Cl2N4O4S2
Molecular Weight: 559.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216780-04-9 |
|---|---|
| Molecular Formula | C23H28Cl2N4O4S2 |
| Molecular Weight | 559.52 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |
| Standard InChI | InChI=1S/C23H27ClN4O4S2.ClH/c1-26(2)10-3-11-28(23-25-20-9-6-18(24)16-21(20)33-23)22(29)17-4-7-19(8-5-17)34(30,31)27-12-14-32-15-13-27;/h4-9,16H,3,10-15H2,1-2H3;1H |
| Standard InChI Key | LTOPJFPBMXWMNJ-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The compound’s molecular formula is C₂₃H₂₈Cl₂N₄O₄S₂, with a molar mass of 559.52 g/mol . Its structure features:
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A 6-chloro-1,3-benzothiazol-2-yl moiety, a heterocyclic aromatic system known for π-π stacking interactions and electron-deficient properties.
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A 4-(morpholine-4-sulfonyl)benzamide group, combining sulfonamide’s hydrogen-bonding capacity with morpholine’s solubility-enhancing effects.
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A 3-(dimethylamino)propyl chain, contributing basicity and potential for cationic interactions under physiological conditions.
The hydrochloride salt form improves stability and aqueous solubility, critical for in vitro assays .
Table 1: Key Physicochemical Properties
Synthetic Pathways and Optimization
Analytical Characterization
Structural confirmation likely employs:
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NMR Spectroscopy: To verify proton environments, particularly the benzothiazole’s aromatic protons (δ 7.2–8.1 ppm) and morpholine’s methylene groups (δ 3.5–3.7 ppm).
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Mass Spectrometry: High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 559.52 .
Biological Activity and Mechanistic Hypotheses
Table 2: Hypothesized Targets and Mechanisms
| Target Class | Potential Mechanism | Structural Basis |
|---|---|---|
| Kinases | ATP-binding site competition | Benzothiazole’s planar aromaticity |
| GPCRs | Allosteric modulation | Morpholine’s oxygen lone pairs |
| Ion Channels | Pore block or gating modification | Quaternary ammonium in side chain |
Pharmaceutical Development Considerations
Solubility and Formulation
The hydrochloride salt form suggests moderate aqueous solubility, though exact data are unavailable. Patent US11369599B2 highlights melt-extruded solid dispersions for similar compounds to enhance oral bioavailability, implying this molecule may face solubility-limited absorption .
Research Gaps and Future Directions
Unaddressed Questions
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Target Identification: Which specific proteins or pathways does this compound modulate?
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In Vivo Efficacy: How does pharmacokinetic performance translate to disease models?
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Scalable Synthesis: Can current routes achieve >90% purity at kilogram scales?
Recommended Studies
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High-Throughput Screening: Against kinase or GPCR panels to identify lead targets.
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X-ray Crystallography: To resolve binding modes with identified targets.
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ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.
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